

quantitative analysis of MAB-CHMINACA M2 in human plasma

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Compound of Interest

Compound Name: MAB-CHMINACA metabolite M2

Cat. No.: B593346

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Application Note: High-Sensitivity Quantitative Analysis of **MAB-CHMINACA Metabolite M2** in Human Plasma via LC-MS/MS

Part 1: Introduction & Scientific Context

1.1 The Analytical Challenge MAB-CHMINACA (also known as ADB-CHMINACA) is a potent synthetic cannabinoid (SC) featuring an indazole core.[1][2] Like many third-generation SCs, it undergoes rapid and extensive metabolism in the human body. In clinical and forensic toxicology, the parent compound is often undetectable in blood or urine shortly after intake due to its short half-life and extensive biotransformation.

Therefore, the quantification of metabolites is critical for proving consumption.[1][2] This protocol focuses on **MAB-CHMINACA Metabolite M2**, identified in major commercial reference catalogs (e.g., Cayman Chemical) as ADB-CHMINACA 3,3-dimethylbutanoic acid.[3]

1.2 Metabolite Definition & Nomenclature

- Parent Drug: MAB-CHMINACA (ADB-CHMINACA)[1][3][4][5][6][7]
- Target Analyte (M2): N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine.[3]

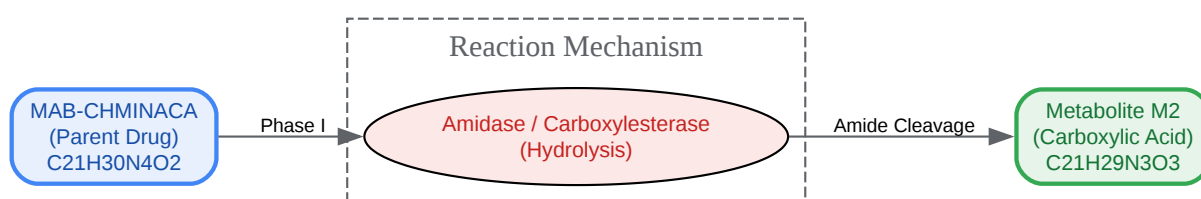
- Mechanism: Formed via the hydrolysis of the terminal primary amide to a carboxylic acid.
- Why M2? While hydroxylated metabolites (often labeled M1 or M6) are abundant in urine, the carboxylic acid metabolite (M2) is a stable marker often found in plasma and exhibits a longer detection window than the parent drug.

“

Scientific Note: Nomenclature varies in literature. While Wurita et al.[3][8] (2015) designate "M2" as a hydroxy-adamantyl derivative in some contexts, standard reference material suppliers (Cayman, Cerilliant) define M2 as the carboxylic acid metabolite. This guide follows the commercial standard definition to ensure reproducibility with available reagents.

Part 2: Metabolic Pathway & Experimental Logic

2.1 Metabolic Pathway Visualization The following diagram illustrates the formation of M2 from the parent compound, highlighting the hydrolysis site.



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Figure 1: Metabolic hydrolysis of MAB-CHMINACA to Metabolite M2 (ADB-CHMINACA 3,3-dimethylbutanoic acid).[3]

Part 3: Materials & Methodological Protocol

3.1 Reagents and Standards

- Reference Standard: **MAB-CHMINACA Metabolite M2** (Cayman Chem Item No. 38212 or equivalent).[3]
- Internal Standard (IS): MAB-CHMINACA-d4 or AB-CHMINACA-d4 (Deuterated analogs are essential to compensate for matrix effects in plasma).
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Methyl tert-butyl ether (MTBE).
- Matrix: Drug-free human plasma (K2EDTA or Citrate).

3.2 Sample Preparation: Liquid-Liquid Extraction (LLE) We utilize LLE over Protein Precipitation (PPT) to minimize phospholipid suppression, which is critical when detecting low-concentration SC metabolites.

Step-by-Step Protocol:

- Aliquot: Transfer 200 μL of human plasma into a 1.5 mL polypropylene tube.
- IS Spiking: Add 20 μL of Internal Standard working solution (100 ng/mL in MeOH). Vortex briefly.
- Extraction: Add 1000 μL of MTBE (Methyl tert-butyl ether).
 - Rationale: MTBE provides excellent recovery for indazole-based cannabinoids while leaving behind polar plasma salts and proteins.
- Agitation: Shake/Vortex for 10 minutes at high speed.
- Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Transfer: Transfer 800 μL of the upper organic layer (supernatant) to a clean glass vial.
- Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C.
- Reconstitution: Reconstitute the residue in 100 μL of Mobile Phase A/B (50:50). Vortex for 1 minute and transfer to an autosampler vial.

3.3 LC-MS/MS Conditions

Chromatography (LC)

- System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).
- Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 μ m) or Phenomenex Kinetex C18.
 - Expert Insight: The Biphenyl stationary phase is superior for separating SC isomers and metabolites that share isobaric masses.
- Mobile Phase A: Water + 0.1% Formic Acid.[\[2\]](#)[\[9\]](#)
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[\[2\]](#)[\[9\]](#)
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.00	10%	Initial Hold
1.00	10%	Load
8.00	95%	Linear Ramp
10.00	95%	Wash
10.10	10%	Re-equilibration

| 12.00 | 10% | End |

Mass Spectrometry (MS)

- Source: Electrospray Ionization (ESI), Positive Mode.[\[10\]](#)
- Scan Type: Multiple Reaction Monitoring (MRM).

- Spray Voltage: 4500 V.
- Source Temp: 500°C.

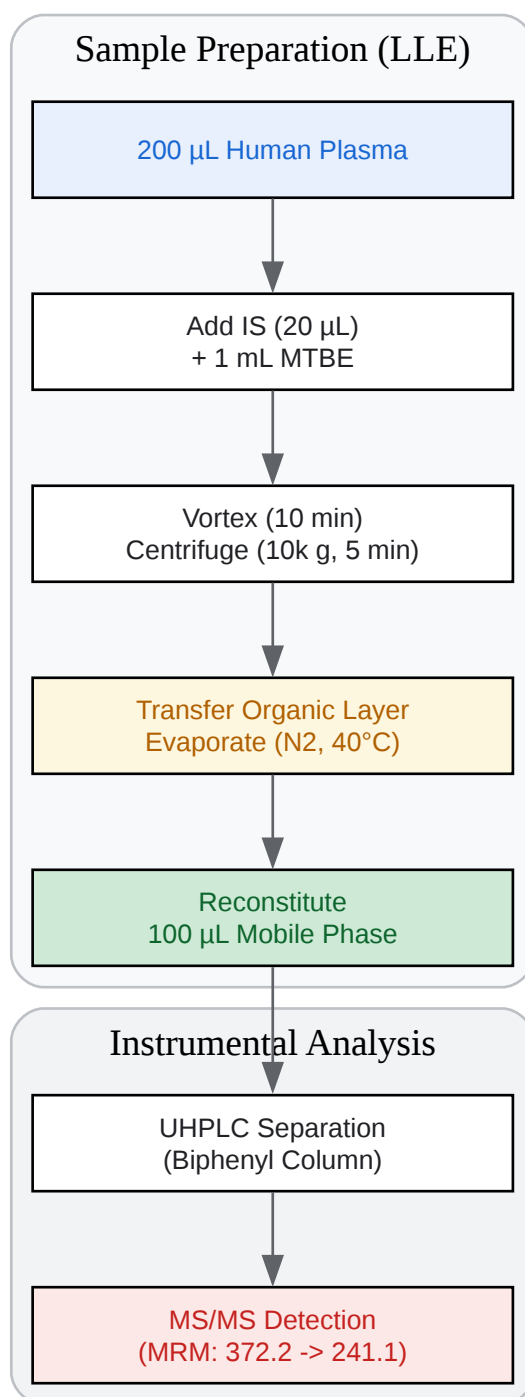
MRM Transitions Table:

Analyte	Precursor Ion (m/z)	Product Ion (Quant)	Product Ion (Qual)	Collision Energy (V)
MAB-CHMINACA M2	372.2	241.1	145.1	25 / 40

| MAB-CHMINACA-d4 (IS) | 374.2 | 245.1 | -- | 25 |

Note: The transition 372.2 -> 241.1 represents the cleavage of the valine-acid moiety, leaving the indazole-cyclohexyl core.

Part 4: Analytical Workflow Visualization



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Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for plasma analysis.

Part 5: Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation, the method must meet the following criteria (based on SWGTOX/ANSI standards):

- Linearity: The method should be linear from 0.5 ng/mL to 100 ng/mL. Use a $1/x^2$ weighting factor.
- Matrix Effect (ME): Calculate ME using the formula:
 - Acceptable range: 80-120%. If suppression is high (<80%), consider switching from MTBE to Ethyl Acetate/Hexane (50:50).
- Stability: MAB-CHMINACA metabolites are generally stable in plasma at -20°C for >3 months. However, avoid repeated freeze-thaw cycles (>3 cycles) as ester/amide hydrolysis may artificially increase M2 levels if the parent drug is also present.

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